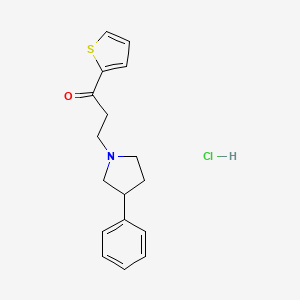![molecular formula C22H21N3O5 B5157337 5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)
5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide, commonly known as NPPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of furan derivatives and has a molecular formula of C24H24N4O4.
Mecanismo De Acción
The mechanism of action of NPPF involves the formation of a complex with copper ions, which leads to a change in the compound's electronic structure and subsequent fluorescence emission. The binding of NPPF to copper ions is thought to occur through the coordination of the nitro and furan groups with the metal ion.
Biochemical and Physiological Effects:
NPPF has been shown to have minimal toxicity and does not exhibit any significant effects on cellular viability or proliferation. However, its use as a fluorescent probe for detecting copper ions has been shown to have potential implications in the study of copper homeostasis and copper-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NPPF is its high selectivity and sensitivity for copper ions, making it a valuable tool for monitoring copper ion levels in biological samples. However, its use is limited to in vitro experiments and cannot be used for in vivo imaging due to its inability to penetrate cell membranes.
Direcciones Futuras
There are several potential future directions for research involving NPPF. One area of interest is the development of NPPF derivatives with improved properties, such as increased selectivity for specific metal ions or improved cell membrane penetration. Additionally, the use of NPPF as a tool for studying copper homeostasis and copper-related diseases, such as Wilson's disease, holds promise for future research. Finally, the potential applications of NPPF in other fields, such as environmental monitoring and material science, should also be explored.
In conclusion, NPPF is a chemical compound with significant potential for scientific research in various fields. Its high selectivity and sensitivity for copper ions make it a valuable tool for monitoring copper ion levels in biological samples, and its minimal toxicity and lack of significant effects on cellular viability or proliferation make it a safe and reliable probe for in vitro experiments. However, further research is needed to fully explore its potential applications and develop improved derivatives with enhanced properties.
Métodos De Síntesis
The synthesis of NPPF involves the reaction of 2-nitrobenzaldehyde with 3-aminobenzoic acid, followed by the addition of pentanoyl chloride and furan-2-carboxylic acid. The resulting product is then purified using column chromatography to obtain NPPF in high yield and purity.
Aplicaciones Científicas De Investigación
NPPF has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a fluorescent probe for detecting metal ions in biological systems. NPPF has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for monitoring copper ion levels in biological samples.
Propiedades
IUPAC Name |
5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-2-3-11-21(26)23-15-7-6-8-16(14-15)24-22(27)20-13-12-19(30-20)17-9-4-5-10-18(17)25(28)29/h4-10,12-14H,2-3,11H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXFLKYCCJHCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5157256.png)
![ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B5157259.png)
amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)


![{4-(3-methoxybenzyl)-1-[3-(2-thienyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5157287.png)

![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5157295.png)
![3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone](/img/structure/B5157307.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)
![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5157332.png)